molecular formula C12H7ClF4N2O2 B13428744 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone

Cat. No.: B13428744
M. Wt: 322.64 g/mol
InChI Key: INGLCBNUVJMQKR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a substituted phenyl ring at position 2 and a trifluoromethyl group at position 5 of the pyridazinone core. The phenyl ring features chloro (C4), fluoro (C2), and hydroxyl (C5) substituents, which confer distinct electronic and steric properties. The trifluoromethyl group at C5 is a strong electron-withdrawing moiety, likely enhancing metabolic stability and influencing binding interactions in biological systems .

Properties

Molecular Formula

C12H7ClF4N2O2

Molecular Weight

322.64 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)pyridazin-3-one

InChI

InChI=1S/C12H7ClF4N2O2/c1-5-6(12(15,16)17)4-18-19(11(5)21)9-3-10(20)7(13)2-8(9)14/h2-4,20H,1H3

InChI Key

INGLCBNUVJMQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is commonly synthesized by condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. For the target compound, the 4-methyl and 5-(trifluoromethyl) substituents can be introduced via appropriately substituted precursors such as trifluoromethylated diketones or α,β-unsaturated ketones.

Example method:

  • Start with 4-methyl-5-(trifluoromethyl)-1,4-diketone or its equivalent.
  • React with hydrazine hydrate or substituted hydrazine under reflux in ethanol or another suitable solvent to form the pyridazinone ring via cyclization.

Functional Group Transformations

  • The hydroxy group at the 5-position of the phenyl ring may be introduced by demethylation of methoxy precursors using boron tribromide (BBr3) or catalytic hydrogenation.
  • Halogen substituents (chloro and fluoro) are usually introduced early in the synthesis via halogenated starting materials or selective halogenation reactions.

Detailed Example Synthesis from Literature Analogues

While direct literature on this exact compound is limited, analogous compounds such as 6-hydroxy-1,2,4-triazine derivatives and substituted pyridazinones have been synthesized using the following approach (adapted and generalized):

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Bis(trimethylsilyl)acetamide (BSA), alkyl halides Introduction of alkyl substituents on heterocyclic core
2 Substitution Benzyl alcohol, K2CO3, heat Formation of benzyloxy-protected intermediates
3 Deprotection Catalytic hydrogenation (Pd/C, H2) or BBr3 Removal of benzyl protecting groups to reveal phenols
4 Cyclization Hydrazine derivatives with diketones Formation of pyridazinone ring
5 Cross-coupling Suzuki coupling (Pd catalysts) with aryl boronic acids Attachment of substituted phenyl rings

Notes on yields and purification:

  • Yields for intermediate steps typically range from 40% to 90%, depending on reaction conditions and purification methods.
  • Purification is often achieved by flash chromatography, trituration, or preparative HPLC.
  • Characterization includes ^1H NMR, LCMS, and melting point determination.

Research Findings and Analytical Data

Spectroscopic Characterization

  • ^1H NMR spectra show characteristic singlets for methyl groups and aromatic protons, with downfield shifts for phenolic OH groups (~11-12 ppm).
  • LCMS data confirm molecular ion peaks consistent with the expected molecular weight (including isotopic patterns for Cl and F).
  • Melting points vary depending on substitution pattern but typically lie between 200-300 °C for similar pyridazinone derivatives.

Reaction Optimization

  • Use of boron tribromide for demethylation is effective but requires careful control of equivalents and temperature to avoid decomposition.
  • Catalytic hydrogenation is preferred for benzyl group removal when sensitive functional groups are present.
  • Cross-coupling reactions benefit from palladium catalysts with phosphine ligands under inert atmosphere.

Summary Table of Key Preparation Steps

Step No. Reaction Reagents/Conditions Yield (%) Key Notes
1 Pyridazinone ring formation Hydrazine + substituted diketone, reflux EtOH 70-85 Core ring synthesis
2 Alkylation at 4-position BSA + methyl iodide 60-80 Methyl group introduction
3 Introduction of trifluoromethyl Trifluoromethylated precursors or CF3 reagents Variable Requires specialized reagents
4 Attachment of substituted phenyl Suzuki coupling or nucleophilic substitution 50-75 Phenyl ring with Cl, F, OH
5 Deprotection of phenol BBr3 or catalytic hydrogenation 60-90 Reveals hydroxy group

The preparation of This compound involves multi-step synthesis starting from substituted diketones and hydrazines to form the pyridazinone core, followed by strategic introduction of halogenated and hydroxylated phenyl substituents through coupling reactions. Protection and deprotection strategies are essential for managing phenolic groups. The use of boron tribromide and catalytic hydrogenation are common for phenol generation. Analytical data such as NMR and LCMS confirm the structure and purity of intermediates and final products. This synthesis is supported by extensive precedent in the literature for related heterocyclic compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and aromatic substituents enable halogen displacement via nucleophilic aromatic substitution (NAS). Key observations include:

Reaction SiteConditionsProduct/ApplicationSource
Chlorine at C4 positionNaOH/EtOH, reflux (4 h)Hydroxyl substitution
Fluorine on phenyl ringK₂CO₃/acetone, room temperatureMethoxy or ethoxy group introduction

The chlorine atom at the para position of the phenyl ring exhibits higher reactivity than fluorine due to reduced electron-withdrawing effects, enabling selective functionalization .

Reductive Transformations

The pyridazinone core undergoes hydrogenation under catalytic conditions:

  • Catalytic Hydrogenation (H₂/Pd-C, 60 psi)
    Reduces the pyridazinone ring to a tetrahydropyridazine derivative while preserving trifluoromethyl and hydroxyl groups .

    Key application: Generates intermediates for bioactive molecule synthesis (e.g., kinase inhibitors) .

Coupling Reactions

The hydroxyl group facilitates cross-coupling via Mitsunobu or Ullmann-type reactions:

Coupling PartnerCatalyst SystemYieldApplication
Aryl boronic acidsCuI/1,10-phenanthroline, K₃PO₄72–85%Biaryl derivatives for drug discovery
Alkyl halidesMitsunobu (DIAD, PPh₃)68%Prodrug synthesis

Condensation with Hydrazines

The ketone group at C3 reacts with hydrazines to form hydrazone derivatives:

Example Reaction:

text
Pyridazinone + Hydrazine hydrate → Hydrazone (Yield: 58–76%)

Conditions: Ethanol reflux (3–4 h) .
Application: Precursors for anticonvulsant agents (e.g., analogues of 6 in ).

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to ortho/para positions:

  • Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at C3' and C5' of the phenyl ring .

  • Sulfonation (SO₃/DMF): Forms sulfonic acid derivatives for solubility enhancement .

Biological Interactions via Reactivity

The compound inhibits Plasmodium falciparum kinase (Pfmrk) through:

  • Hydrogen bonding between the hydroxyl group and ATP-binding pocket (Kd = 38 nM).

  • Halogen-π interactions with trifluoromethyl and chloro groups .

Stability Under Physiological Conditions

ParameterValueSignificance
Hydrolytic stabilityt₁/₂ > 24 h (pH 7.4, 37°C)Suitable for oral administration
Photodegradationt₁/₂ = 6.5 h (UV-A light)Requires light-protected storage

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinoneAmino group at C5Higher NAS reactivity at C4 chlorine
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-oneDual chlorine substituentsEnhanced electrophilic substitution

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridazinone Core) Key Functional Groups (Phenyl Ring) Biological Activity/Use Melting Point (°C) Stability Notes
Target Compound 4-methyl, 5-(trifluoromethyl) 4-Cl, 2-F, 5-OH Unknown (probable herbicide) N/A Hydroxyl may increase polarity
Norflurazon (4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone) 5-(methylamino) 3-(trifluoromethyl)phenyl Herbicide (inhibits carotenoid biosynthesis) N/A Stable under agricultural conditions
2-(4-Chlorophenyl)-6-methyl-4-phenyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (10a) 6-methyl, 5-(pyrrolidinylcarbonyl) 4-Cl, phenyl Not specified (structural analog) 292–293 High thermal stability
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone 5-(dimethylamino) Phenyl Pharmaceutical intermediate N/A Sensitive to strong bases
5-Chloro-4-iodo-2-(phenylmethyl)-3(2H)-pyridazinone 5-Cl, 4-I, 2-(benzyl) None (substituents on core) Synthetic intermediate N/A Halogenated; potential for cross-coupling

Key Comparative Insights

However, this could also reduce membrane permeability in agricultural applications. Halogenation: The 4-Cl, 2-F, and 5-OH pattern in the target compound contrasts with norflurazon’s 3-(trifluoromethyl)phenyl group. Fluorine’s electronegativity may strengthen binding to target enzymes compared to bulkier trifluoromethyl groups .

Synthetic Challenges: Trifluoromethyl groups, as seen in the target compound and norflurazon, are challenging to introduce due to sensitivity to strong bases (e.g., elimination reactions observed in trifluoroethyl-substituted analogs) . Hydroxyl groups (as in the target compound) may require protection/deprotection strategies during synthesis, adding complexity compared to non-polar analogs .

Spectroscopic Differentiation: IR Spectroscopy: The target compound’s hydroxyl group would show a broad O-H stretch (~3200–3600 cm⁻¹), absent in norflurazon. The trifluoromethyl group in both compounds would exhibit strong C-F stretches (~1100–1200 cm⁻¹) . NMR: The 2-fluoro substituent in the target compound would split adjacent proton signals (e.g., C3-H and C6-H on the phenyl ring), a feature absent in norflurazon’s simpler phenyl group .

Environmental and Regulatory Profiles: Norflurazon has established tolerances in crops (e.g., 0.05 ppm in citrus) , but the target compound’s hydroxyl group might alter its environmental persistence. Increased polarity could reduce soil adsorption, raising leaching risks .

Q & A

Q. How to address inconsistent biological activity in cell-based vs. cell-free assays?

  • Methodology : Check cell membrane permeability (via LC-MS intracellular concentration measurements) or efflux pump interference (use inhibitors like verapamil). For cell-free systems, confirm enzyme stability and cofactor requirements () .

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